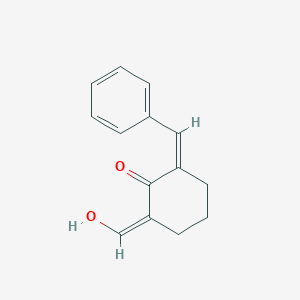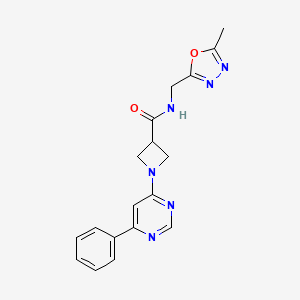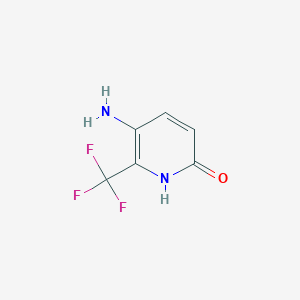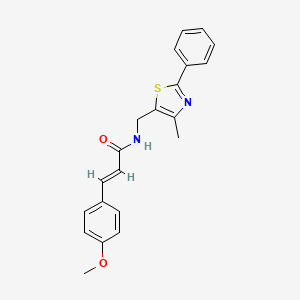
(2Z,6Z)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2Z,6Z)-2,6-bis[(E)-3-phenylprop-2-enylidene]cyclohexan-1-one”, have been reported. It has a molecular weight of 326.43100, a density of 1.186g/cm3, a boiling point of 540.6ºC at 760mmHg, and a flash point of 237.1ºC .Applications De Recherche Scientifique
pH-Dependent Structural Interconversion : This compound demonstrates interesting behavior in acidic and basic media, leading to the formation of different structures. In acidic conditions, it forms a new dimeric structure, while in basic conditions, it exists as an unprotonated species. This property allows it to function as a pH sensor (Pană et al., 2017).
Thermal Decomposition : The compound's derivatives have been studied in terms of their thermal decomposition mechanisms, which are significant for understanding their stability and potential applications in materials science (Sugihara et al., 1992).
Benzene Production in Low-Temperature Oxidation : Research has been conducted on the pathways leading to benzene from similar cyclohexane derivatives. This is essential in the field of combustion and environmental chemistry (Lemaire et al., 2001).
Spectroscopic Properties : The spectroscopic properties of related compounds have been explored. Understanding these properties is crucial for applications in materials science, particularly in the development of photonic and electronic materials (Odabaşoǧlu et al., 2003).
Analgesic and Anti-inflammatory Agents : Although you requested exclusion of drug-related information, it's notable that derivatives of this compound have been investigated for their potential as analgesic and anti-inflammatory agents, underscoring the compound's significance in medicinal chemistry (Liu et al., 2013).
Crystallography and X-Ray Studies : The compound's derivatives have been examined using X-ray crystallography, providing insights into their molecular structure which is crucial for applications in crystal engineering and materials design (Wei et al., 2011).
Antidiabetic Agents : Studies have focused on the synthesis of metabolites of similar compounds to understand their pharmacological properties, again indicating potential medical applications (Sohda et al., 1984).
Chemical Synthesis and Reactions : Research includes studies on the chemical synthesis and reactions of this compound, which is fundamental for its application in synthetic chemistry (Kimura et al., 2005).
Catalysis and Oxidation Studies : The compound's derivatives have been used in studies related to catalysis and oxidation processes, essential for understanding chemical reactions and processes in various industrial applications (Kal et al., 2018).
Radiolysis of Hydrocarbons : Its derivatives have been used to study the radiolysis of hydrocarbons, which has implications in the field of nuclear chemistry and material science (LaVerne & Dowling-Medley, 2015).
Mécanisme D'action
Target of Action
The primary targets of 2-hydroxy-3-(phenylmethylidene)cyclohex-1-ene-1-carbaldehyde are currently unknown
Mode of Action
It is known that the compound is an α,β-unsaturated aldehyde , a class of compounds that often participate in Michael addition reactions with nucleophiles in biological systems. This could potentially lead to modifications of target proteins or enzymes, altering their function.
Result of Action
The molecular and cellular effects of 2-hydroxy-3-(phenylmethylidene)cyclohex-1-ene-1-carbaldehyde’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-hydroxy-3-(phenylmethylidene)cyclohex-1-ene-1-carbaldehyde . For instance, the compound’s reactivity might be affected by the pH of its environment due to the presence of acidic and basic groups in its structure.
Propriétés
IUPAC Name |
(2Z,6Z)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10,15H,4,7-8H2/b12-9-,13-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRYUUVXVWIWMO-QKFASICWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C(=CO)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=CC=C2)/C(=O)/C(=C\O)/C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
![1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2375681.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)
![N-(4-(4-chlorophenoxy)phenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2375688.png)



methanone](/img/structure/B2375692.png)

![4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2375696.png)
![6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2375697.png)


